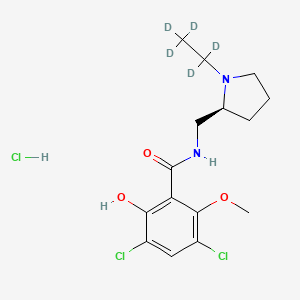

Raclopride-d5 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

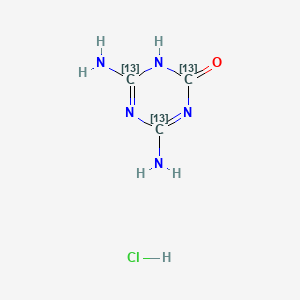

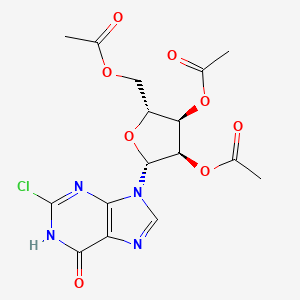

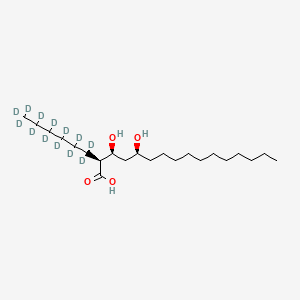

Raclopride-d5 Hydrochloride is the deuterium labeled Raclopride . Raclopride is a dopamine D2/D3 receptor antagonist, which binds to D2 and D3 receptors with dissociation constants (Kis) of 1.8 nM and 3.5 nM, respectively . It has a very low affinity for D1 and D4 receptors with Kis of 18000 nM and 2400 nM, respectively .

Synthesis Analysis

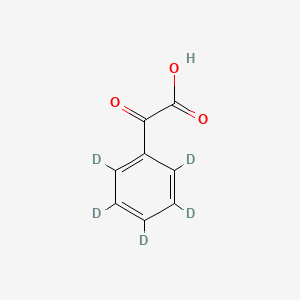

The synthesis of Raclopride-d5 Hydrochloride involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular weight of Raclopride-d5 Hydrochloride is 352.27 . Its formula is C15H16D5Cl3N2O3 . The SMILES representation of its structure isC(NC[C@H]1N(C(C([2H])([2H])[2H])([2H])[2H])CCC1)(=O)C2=C(OC)C(Cl)=CC(Cl)=C2O.Cl . Physical And Chemical Properties Analysis

Raclopride-d5 Hydrochloride has a molecular weight of 352.27 and a formula of C15H16D5Cl3N2O3 . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique

Radioligand Binding Studies

Raclopride and its derivatives, including isotopically labeled forms like Raclopride-d5 Hydrochloride , are primarily used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies as radioligands. These compounds bind selectively to dopamine D2 receptors , making them invaluable in the study of neurological disorders, such as Parkinson's disease, schizophrenia, and other conditions associated with dopaminergic dysfunction. For instance, Laruelle (2000) discusses the application of Raclopride in imaging techniques to measure acute fluctuations in dopamine synaptic concentration, highlighting its utility in dynamic measurements of neurotransmission, which could be inferred as a potential application for Raclopride-d5 Hydrochloride in similar research contexts (Laruelle, 2000).

Neuropharmacological Research

In neuropharmacological research, compounds like Raclopride-d5 Hydrochloride can be used to understand the pharmacokinetics and pharmacodynamics of drugs targeting the dopaminergic system. By using isotopically labeled compounds, researchers can trace the distribution, binding, and clearance of the compound in the brain, providing insights into drug-receptor interactions, efficacy, and the role of dopamine in various psychological and neurological processes. Studies like those conducted by Boer et al. (1991), on atypical antipsychotics including Raclopride, indicate the broader utility of such compounds in exploring drug effects and mechanisms of action in psychiatric disorders (Boer et al., 1991).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Raclopride has been used in trials studying Parkinson Disease . It can be radiolabelled with radioisotopes and used as a tracer for in vitro imaging as well as in vivo imaging positron emission tomography (PET) . This allows the non-invasive assessment of the binding capacity of the cerebral D2 dopamine receptor, which can be useful for the diagnosis of movement disorders . Future research may continue to explore these applications.

Propriétés

IUPAC Name |

3,5-dichloro-2-hydroxy-6-methoxy-N-[[(2S)-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1/i1D3,3D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLUETSTZABOFM-PODUPYNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raclopride-d5 Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)